2,2-Diallyl-4,4-biphenol

Descripción general

Descripción

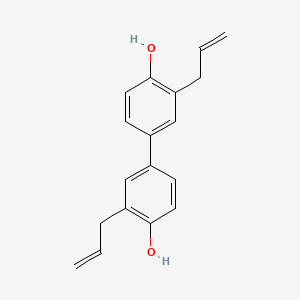

2,2-Diallyl-4,4-biphenol is an organic compound with the chemical formula C18H19O2 . It is a colorless crystal or white powder with a relatively low melting and boiling point . It is insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and benzene . It is majorly used in novalac based resins, which can be further cured with bismaleimides (BMI) for aerospace, electronics, and wireless communication-based applications .

Synthesis Analysis

The synthesis of 2,2-Diallyl-4,4-biphenol generally involves a reaction between biphenol and 2-allyl bromide . The specific steps are as follows: biphenol reacts with sodium hydroxide to form the corresponding sodium salt, which then reacts with 2-allyl bromide to produce 2,2-Diallyl-4,4-biphenol .Molecular Structure Analysis

The molecular formula of 2,2-Diallyl-4,4-biphenol is C18H18O2 . The average mass is 266.334 Da and the monoisotopic mass is 266.130676 Da .Physical And Chemical Properties Analysis

2,2-Diallyl-4,4-biphenol has a density of 1.1±0.1 g/cm3, a boiling point of 399.2±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . Its enthalpy of vaporization is 67.5±3.0 kJ/mol, and it has a flash point of 183.5±21.1 °C . The compound has a molar refractivity of 82.4±0.3 cm3, and its molar volume is 240.4±3.0 cm3 .Aplicaciones Científicas De Investigación

Aerospace Composite Materials

2,2-Diallyl-4,4-biphenol: is utilized in aerospace engineering as an epoxy modification agent. It is blended with resins to enhance the mechanical properties of epoxy materials, which are crucial for the high-performance demands of aerospace components . The improved resins exhibit enhanced thermal stability and mechanical strength, making them suitable for use in aircraft structures and insulation materials.

Electronics

In the field of electronics, 2,2-Diallyl-4,4-biphenol serves as a key ingredient in the production of novalac-based resins. These resins, when cured with bismaleimides (BMI), result in materials that possess excellent dielectric properties, essential for electronic circuit boards and other components that require insulation with minimal electrical interference .

Wireless Communication

The compound’s application extends to wireless communication, where it is again used to modify novalac-based resins. The resultant materials are integral in manufacturing components that demand high signal integrity and reliability, such as antennas and RF filters .

Polymerization Processes

2,2-Diallyl-4,4-biphenol: plays a significant role in polymerization, particularly in modifying bismaleimide (BMI) resins. These modified resins are then used to create polymers with specific characteristics, such as increased toughness or improved thermal resistance, which are valuable in various industrial applications .

Resin Modification for Material Science

This compound is instrumental in advancing material science through its role in resin modification. It contributes to the development of new classes of resins with enhanced properties like higher glass transition temperatures and better flame retardancy. These advancements lead to materials with broader applications and improved performance in extreme conditions .

Chemical Engineering

In chemical engineering, 2,2-Diallyl-4,4-biphenol is used to synthesize advanced materials with specific functionalities. Its incorporation into various chemical processes enables the creation of materials with desired properties for specialized applications, such as high-performance coatings and adhesives .

Safety and Hazards

2,2-Diallyl-4,4-biphenol should be handled with caution due to limited toxicity information . It should be avoided from direct contact with skin and eyes, and operations should be conducted in well-ventilated areas . In case of contact, immediate rinsing with plenty of water is recommended, followed by medical treatment . Proper storage and handling should be ensured to prevent leakage and mixing with other substances .

Mecanismo De Acción

Target of Action

2,2-Diallyl-4,4-biphenol is primarily used as an additive in polymer materials . It enhances the antioxidant properties and stability of these materials .

Mode of Action

The compound interacts with the polymer materials, improving their resistance to oxidation . This interaction helps maintain the integrity and longevity of the materials, making them more durable and efficient .

Biochemical Pathways

Its role as an antioxidant suggests it may be involved in pathways related to oxidative stress and damage repair .

Pharmacokinetics

It is known that the compound is insoluble in water at room temperature but soluble in organic solvents such as ethanol, acetone, and benzene . This solubility profile may influence its bioavailability and distribution.

Result of Action

The primary result of 2,2-Diallyl-4,4-biphenol’s action is the enhanced stability and antioxidant properties of polymer materials . This leads to improved performance and longevity of these materials.

Action Environment

The action of 2,2-Diallyl-4,4-biphenol can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, its solubility in different solvents suggests that its action may be affected by the chemical environment . Furthermore, as an antioxidant, its efficacy may be influenced by the level of oxidative stress in the environment .

Propiedades

IUPAC Name |

4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKKHZUOZFHWLIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288792 | |

| Record name | 2,2'-Diallyl-4,4'-biphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Diallyl-4,4-biphenol | |

CAS RN |

6942-01-4 | |

| Record name | 6942-01-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-Diallyl-4,4'-biphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Propanediamine, N-[3-(isodecyloxy)propyl]-](/img/structure/B1606534.png)

![2-[2-(2-Fluoroethoxy)ethoxy]ethanol](/img/structure/B1606535.png)

![5-chloro-2-(5-chloro-7-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-7-methylbenzo[b]thiophene-3(2H)-one](/img/structure/B1606546.png)